molecular formula C14H22N4O5S B2973792 N-(2-(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide CAS No. 2034501-60-3

N-(2-(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide

Cat. No. B2973792
CAS RN: 2034501-60-3
M. Wt: 358.41
InChI Key: XXVNPHXSVZXTCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide is a useful research compound. Its molecular formula is C14H22N4O5S and its molecular weight is 358.41. The purity is usually 95%.
BenchChem offers high-quality N-(2-(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Herbicide Development

One application of chemical compounds related to N-(2-(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide is in the development of herbicides. Specifically, a study on the design and synthesis of triazolopyrimidine sulfonanilide compounds, which are part of a herbicide group known as acetohydroxyacid synthase inhibitors, highlighted the modification of a methyl group into a methoxy group to produce a new herbicidal compound. This compound showed significant in vivo post-emergent herbicidal activity against broad-leaf weeds and good safety to crops like rice, maize, and wheat. The study also revealed that the compound had a faster degradation rate in soil compared to its predecessor, making it a potential candidate for further herbicidal research and development (Chao-Nan Chen et al., 2009).

Drug Polymorphism and Stability

Another scientific research application is in the field of drug development, particularly in understanding and controlling the polymorphism of pharmaceutical compounds. A study focused on ASP3026, a compound structurally related to N-(2-(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide, highlighted the identification of five polymorphs and a hydrate form. This research is crucial for the pharmaceutical industry as polymorphs can significantly affect a drug's physical and chemical properties, including its stability, dissolution rate, and bioavailability. The study demonstrated that by controlling the crystallization process parameters, particularly temperature, it is possible to selectively obtain desired polymorphs, which is vital for designing solid drug formulations (K. Takeguchi et al., 2015).

Diabetes Treatment Research

Additionally, research on hypoglycemic benzoic acid derivatives, which share a similar structural motif with the mentioned compound, has contributed to the development of treatments for diabetes. These studies have led to the synthesis of compounds like repaglinide, a drug that has been approved for use in type 2 diabetic patients. The research involved exploring structure-activity relationships and resulted in the discovery of compounds with significant hypoglycemic activity, furthering our understanding of diabetes treatment options (W. Grell et al., 1998).

properties

IUPAC Name

N-[2-[3-(6-methoxypyrazin-2-yl)oxypiperidin-1-yl]-2-oxoethyl]-N-methylmethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O5S/c1-17(24(3,20)21)10-14(19)18-6-4-5-11(9-18)23-13-8-15-7-12(16-13)22-2/h7-8,11H,4-6,9-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXVNPHXSVZXTCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)N1CCCC(C1)OC2=NC(=CN=C2)OC)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide

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